molecular formula C18H15NO3S2 B14734440 Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate CAS No. 6141-92-0

Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B14734440
CAS No.: 6141-92-0
M. Wt: 357.5 g/mol
InChI Key: VOYIMMIPBKOQIG-UHFFFAOYSA-N
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Description

Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate is a complex organic compound featuring a thiazolidine ring, a naphthalene moiety, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of naphthalen-1-ylmethylidene with a thiazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and naphthalene moiety may play key roles in binding to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and naphthalene-containing molecules. Examples include:

  • Thiazolidine-2,4-dione derivatives
  • Naphthalene-1-ylmethylidene derivatives

Uniqueness

What sets methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate apart is its unique combination of a thiazolidine ring, naphthalene moiety, and propanoate ester group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

6141-92-0

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5 g/mol

IUPAC Name

methyl 2-[5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C18H15NO3S2/c1-11(17(21)22-2)19-16(20)15(24-18(19)23)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11H,1-2H3

InChI Key

VOYIMMIPBKOQIG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=S

Origin of Product

United States

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